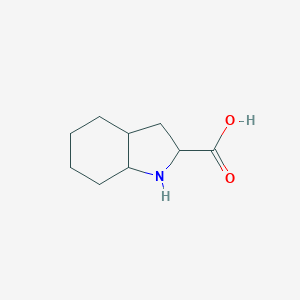
octahydro-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of octahydro-1H-indole-2-carboxylic acid is C9H15NO2 . The molecular weight is 169.22 g/mol . The InChI string is InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) .
Chemical Reactions Analysis
While specific chemical reactions involving octahydro-1H-indole-2-carboxylic acid are not detailed in the sources, it’s known to be an important intermediate in the synthesis of a variety of drugs and other compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of octahydro-1H-indole-2-carboxylic acid include a molecular weight of 169.22 g/mol . The compound has a molecular formula of C9H15NO2 . The InChI string is InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) .
Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, including octahydro-1H-indole-2-carboxylic acid, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Inhibitor of Thymidylate Synthase
Octahydro-1H-indole-2-carboxylic acid, also known as OHICA, has been studied as an inhibitor of the enzyme thymidylate synthase. This enzyme is involved in DNA synthesis, and inhibiting it can have potential applications in treating diseases like cancer.
HIV-1 Integrase Strand Transfer Inhibitors
Indole-2-carboxylic acid derivatives, including octahydro-1H-indole-2-carboxylic acid, have been studied as novel HIV-1 integrase strand transfer inhibitors . These inhibitors can effectively impair the viral replication of HIV-1, which is crucial in the treatment of HIV/AIDS .
Chelation with Mg2+ Ions
Octahydro-1H-indole-2-carboxylic acid has been found to chelate with two Mg2+ ions within the active site of integrase . This chelation is important for the inhibitory activity of the compound against the enzyme .
Scaffold for Drug Development
The indole nucleus, present in octahydro-1H-indole-2-carboxylic acid, has been found in many important synthetic drug molecules . It binds with high affinity to multiple receptors, making it a valuable scaffold for the development of new useful derivatives .
Biomarker in Biological and Clinical Specimens
Indole, a bacterial product of tryptophan degradation, is a biomarker in biological and clinical specimens . Octahydro-1H-indole-2-carboxylic acid, being an indole derivative, could potentially be used in this context .
Mécanisme D'action
Target of Action
Octahydro-1H-indole-2-carboxylic acid, also known as L-Octahydroindole-2-carboxylic acid, is an organic compound that has been studied for its potential biological activities . The primary target of this compound is believed to be the enzyme thymidylate synthase, which plays a crucial role in DNA synthesis. This compound has also been used as a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .
Mode of Action
It is believed to inhibit the enzyme thymidylate synthase, which is involved in dna synthesis. In the case of its potential anti-cancer activity, it acts as an inhibitor of this enzyme. Furthermore, it has been found to chelate with two Mg2+ ions within the active site of integrase, an enzyme that plays an important role in the life cycle of HIV-1 .
Biochemical Pathways
Octahydro-1H-indole-2-carboxylic acid is believed to affect several biochemical pathways. As an inhibitor of thymidylate synthase, it can potentially disrupt DNA synthesis, thereby affecting cell proliferation. Additionally, as a reactant in the preparation of Perindoprilat, it may influence the renin-angiotensin system, which plays a key role in regulating blood pressure .
Result of Action
The result of octahydro-1H-indole-2-carboxylic acid’s action can vary depending on its specific use. In animal studies, it has been found to reduce inflammation and the levels of certain inflammatory markers. In the context of its potential anti-cancer activity, it may inhibit cell proliferation by disrupting DNA synthesis. When used in the preparation of Perindoprilat, it may contribute to the reduction of blood pressure .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
While specific future directions for the research and application of octahydro-1H-indole-2-carboxylic acid are not detailed in the sources, it’s known to be an important intermediate in the synthesis of a variety of drugs and other compounds. Its potential anti-cancer activity suggests it may have future applications in medical and pharmaceutical research.
Relevant Papers
There are several papers that mention octahydro-1H-indole-2-carboxylic acid. For example, one paper discusses the separation and quantification of octahydro-1H-indole-2-carboxylic acid . Another paper mentions it as a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .
Propriétés
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-1H-indole-2-carboxylic acid | |
CAS RN |
108507-42-2 | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)
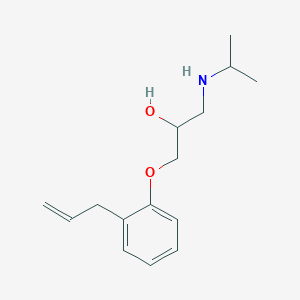


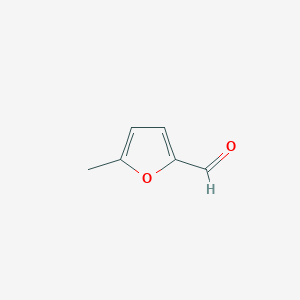
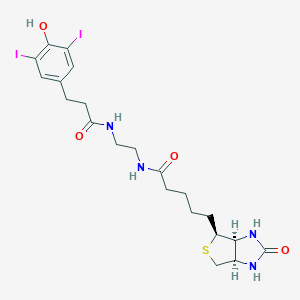


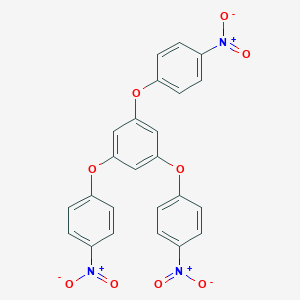

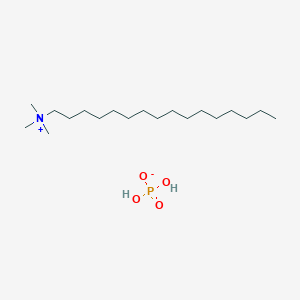

![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)